Cas no 2171848-67-0 (2-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidoacetic acid)

2-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidoacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidoacetic acid
- 2-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]acetic acid
- EN300-1503992
- 2171848-67-0
-
- Inchi: 1S/C26H30N2O5/c1-3-14-26(2,24(31)28(15-23(29)30)17-12-13-17)27-25(32)33-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,3,12-16H2,1-2H3,(H,27,32)(H,29,30)
- InChI Key: HPOTYGJRIARSFD-UHFFFAOYSA-N
- SMILES: O=C(C(C)(CCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CC(=O)O)C1CC1
Computed Properties
- Exact Mass: 450.21547206g/mol
- Monoisotopic Mass: 450.21547206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 10
- Complexity: 716
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 95.9Ų
2-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidoacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1503992-1000mg |
2-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]acetic acid |
2171848-67-0 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1503992-50mg |
2-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]acetic acid |
2171848-67-0 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1503992-10000mg |
2-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]acetic acid |
2171848-67-0 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1503992-2500mg |
2-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]acetic acid |
2171848-67-0 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1503992-1.0g |
2-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]acetic acid |
2171848-67-0 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1503992-5000mg |
2-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]acetic acid |
2171848-67-0 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1503992-250mg |
2-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]acetic acid |
2171848-67-0 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1503992-100mg |
2-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]acetic acid |
2171848-67-0 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1503992-500mg |
2-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]acetic acid |
2171848-67-0 | 500mg |
$3233.0 | 2023-09-27 |
2-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidoacetic acid Related Literature
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Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
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Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
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3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
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Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
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Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
Additional information on 2-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidoacetic acid
Compound 2-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidoacetic Acid (CAS No: 2171848-67-0)
The compound 2-N-cyclopropyl-methoxycarbonyl-fluoren-pentanamidoacetic acid, identified by the CAS number 2171848-67-0, is a highly specialized chemical entity with significant potential in the fields of biotechnology and pharmaceutical research. This compound has garnered attention due to its unique structural features and promising applications in drug delivery systems and bioconjugation technologies.
Recent studies have highlighted the importance of this compound in the development of advanced drug delivery systems. Its structure, which includes a cyclopropyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, provides a versatile platform for functionalization. The Fmoc group, in particular, has been extensively utilized in peptide synthesis and protein engineering due to its stability under physiological conditions and ease of removal under specific cleavage conditions.
The presence of the cyclopropyl moiety adds mechanical stability to the molecule, enhancing its resistance to enzymatic degradation. This property makes it an attractive candidate for long-lasting therapeutic agents. Furthermore, the pentanamidoacetic acid backbone offers flexibility, allowing for the attachment of various functional groups or targeting ligands to tailor the compound's activity and specificity.
In terms of synthesis, researchers have developed efficient routes to construct this compound, leveraging modern organic chemistry techniques such as Suzuki-Miyaura coupling and peptide coupling reactions. These methods ensure high yields and purity, which are critical for downstream applications in preclinical studies.
Preliminary in vitro studies have demonstrated that this compound exhibits excellent biocompatibility and minimal cytotoxicity, making it suitable for use in biological systems. Its ability to form stable conjugates with biomolecules such as antibodies or nucleic acids opens up new possibilities in targeted drug delivery and gene therapy.
The integration of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular dynamics simulations have revealed its conformational flexibility and binding affinity towards specific biological targets, providing valuable insights for rational drug design.
In conclusion, the compound 2-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidoacetic acid represents a significant advancement in chemical biology. Its unique structure, combined with cutting-edge synthetic methodologies and computational analysis, positions it as a promising tool in the development of next-generation therapeutics.
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